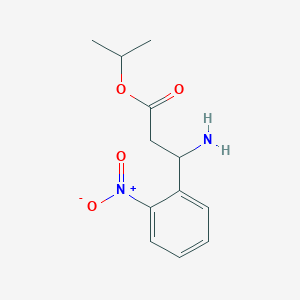

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

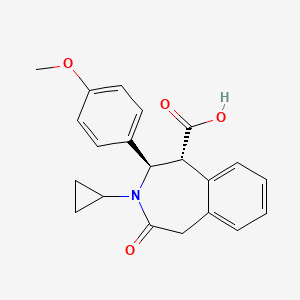

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate is a chemical compound with the molecular formula C12H16N2O4 . It has a molecular weight of 252.27 .

Molecular Structure Analysis

The molecular structure of Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate consists of a propan-2-yl group (isopropyl group), an amino group, and a 2-nitrophenyl group attached to a propanoate backbone .Physical And Chemical Properties Analysis

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación

Fluorescent Biomarkers Development

One of the applications involves the synthesis of amphiphilic triazoanilines from industrial waste (cardanol and glycerol) for use as fluorescent biomarkers. These compounds, including analogs of the target molecule, have demonstrated low acute toxicity to various biological models, suggesting their potential for safe use in monitoring biodiesel quality while promoting environmental health (Pelizaro et al., 2019).

Chemical Synthesis and Stereochemistry

Another study focused on the synthesis, resolution, and absolute configuration assignment of 2-(α-hydroxy)aryl acrylate esters, which are structurally related to the target compound. This research highlights the importance of stereochemistry in the synthesis of complex organic molecules (Drewes et al., 1992).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Research has also been conducted on the synthesis of novel compounds conjugated with amino acids and their evaluation for antioxidant, anti-inflammatory, and antiulcer activities. These studies indicate the potential therapeutic applications of derivatives of the target compound (Subudhi & Sahoo, 2011).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to the target molecule, has been studied as an effective corrosion inhibitor for copper alloys. The research demonstrates the compound's ability to form protective inhibiting deposits, thus mitigating corrosion in chloride solutions (Nam et al., 2016).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been investigated, highlighting the influence of intramolecular charge transfer interactions on the stability and fluorescence of these compounds. Such research contributes to the understanding of how derivatives of the target compound behave under various conditions (Kumari et al., 2017).

Propiedades

IUPAC Name |

propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8(2)18-12(15)7-10(13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDSCYOUHQUYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-amino-3-(2-nitrophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)